3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(3,4-dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyphenylacetic acid, is an aromatic acid that has antimicrobial properties . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 . The InChI Key is WUAXWQRULBZETB-UHFFFAOYSA-N .Chemical Reactions Analysis
3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone . In the presence of H2O2, this compound can easily decompose lignin and analogue compounds under mild conditions .Physical and Chemical Properties Analysis
3,4-Dimethoxyphenylacetic acid is a pale cream solid with a melting point of 94.0-101.0°C . It is soluble in water and its molecular weight is 196.2 g/mol .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Various pyrazole dicarboxylic acid derivatives were synthesized from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, highlighting the compound's potential as a precursor for diverse chemical structures (Kasımoğulları & Arslan, 2010).
Crystallography and Molecular Structure
- X-ray Crystallography Studies : The structures of NH-pyrazoles, closely related to the compound , were determined by X-ray crystallography, revealing insights into their molecular conformation and tautomerism (Cornago et al., 2009).
Photophysical Properties
- Photophysical Studies : The effects of solvent structure and polarity on the photophysical properties of pyrazoline derivatives were studied, providing an understanding of solute-solvent interactions and quantum yields (Şenol et al., 2020).
Molecular and Material Chemistry
- Spin States of Complexes : Research on phenyl ester and benzyl ester derivatives derived from pyridine-4-carboxylic acid, closely related to the compound , informed the understanding of spin states in iron(II) complexes (Galadzhun et al., 2019).
Biological Evaluation
- Anti-Inflammatory, Antioxidant, and Antimicrobial Activities : A series of pyrazole chalcones, structurally related to the compound, were evaluated for their biological activities, highlighting the potential biomedical applications of such compounds (Bandgar et al., 2009).
Organized Assemblies and Ionic Salts
- Study of Ionic Salts : The formation of organized assemblies in protonated pyrazole-based ionic salts demonstrated the compound's potential in forming structured chemical systems (Zheng et al., 2013).
Homogeneous Oxidation Processes
- Catalysis in Oxidation Reactions : Pyrazole derivatives were utilized in the homogeneous oxidation of alcohols, showcasing their role as catalysts in chemical reactions (Maurya & Haldar, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.
Mode of Action
It is known that the compound interacts with its target enzyme, possibly altering its function
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not well-defined . It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-9-8-12(10-16(15)24-2)17-14(18(21)22)11-20(19-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXKOWJIFWEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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